molecular formula C25H27N5 B2774483 1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 849827-19-6

1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2774483
CAS RN: 849827-19-6
M. Wt: 397.526
InChI Key: QQRBOAZAOPOGLZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrido[1,2-a]benzimidazole ring system, which is a fused ring structure found in many biologically active compounds . The presence of a dimethylaminoethyl group suggests that this compound could exhibit basic properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The dimethylaminoethyl group could participate in reactions typical of amines, such as acid-base reactions . The pyrido[1,2-a]benzimidazole ring system could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Again, without specific data, we can only make educated guesses about the properties of this compound. It’s likely to be a solid at room temperature, and its solubility would depend on the specific arrangement of its functional groups .

Scientific Research Applications

Drug Delivery Systems

The amphiphilic block copolymer MPEG-b-(PC-g-PDMAEMA) , modified with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains, self-assembles into nanosized micelles. These micelles can encapsulate drugs, such as the antioxidant, anti-inflammatory, and anticancer agent quercetin. Additionally, they can form micelleplexes with DNA, enabling simultaneous drug and gene delivery .

Anticancer Therapy

Quercetin-loaded micelles based on the mentioned copolymer have shown promise as drug delivery systems. Quercetin, a natural flavonoid, exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis. The copolymer micelles enhance quercetin’s solubility and bioavailability, potentially improving cancer therapy outcomes .

Gene Delivery

The same micelles can also serve as carriers for nucleic acids (DNA). The electrostatic interactions between the cationic PDMAEMA chains and DNA allow for efficient gene delivery. This dual functionality—simultaneous drug and gene codelivery—holds great potential for personalized medicine and targeted therapies .

Antioxidant Applications

Quercetin, encapsulated within the micelles, acts as an antioxidant. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and potentially preventing diseases related to oxidative stress .

Anti-Inflammatory Properties

Quercetin is known for its anti-inflammatory effects. By reducing inflammation, it may contribute to the management of chronic inflammatory conditions, such as arthritis, cardiovascular diseases, and neurodegenerative disorders .

Metabolic Activity Modulation

The multifunctional copolymer and its drug-loaded micelles could impact cellular metabolic activity. Further in vitro studies are necessary to explore their effects on metabolic pathways and cellular functions .

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

1-[2-(dimethylamino)ethylamino]-3-methyl-2-[(4-methylphenyl)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-17-9-11-19(12-10-17)15-20-18(2)21(16-26)25-28-22-7-5-6-8-23(22)30(25)24(20)27-13-14-29(3)4/h5-12,27H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRBOAZAOPOGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4N=C3C(=C2C)C#N)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

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